molecular formula C9H4Br2O2 B048555 3,6-Dibromochromone CAS No. 115237-39-3

3,6-Dibromochromone

Cat. No. B048555
M. Wt: 303.93 g/mol
InChI Key: XJSJGLRPSYOZLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromone derivatives, including those similar to 3,6-Dibromochromone, involves various strategies that enable the introduction of different substituents into the chromone scaffold. One method described the synthesis of chromone derivatives by reacting electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone, leading to a diverse set of fused pyridines (Iaroshenko et al., 2011). Another approach involved the nitration of dibromo-trifluoromethylchromone, showcasing the reactivity of the chromone core under different conditions (Sosnovskikh & Usachev, 2002).

Molecular Structure Analysis

The structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a compound related to 3,6-Dibromochromone, was found to be essentially coplanar, demonstrating the planarity of the chromone derivatives. The crystal structure facilitated by halogen bonds and π–π stacking interactions highlights the importance of non-covalent interactions in determining the molecular conformation (Ishikawa, 2014).

Chemical Reactions and Properties

Chromone derivatives undergo various chemical reactions, reflecting their versatile reactivity. For instance, the synthesis of chromone-containing tripeptides via pseudo-five-component reactions demonstrates the ability of chromone derivatives to participate in complex transformations, leading to structurally interesting and pharmacologically significant compounds (Teimouri et al., 2011).

Physical Properties Analysis

Studies on chromone derivatives often include investigations of their physical properties, such as spectroscopic characteristics. For example, the vibrational spectroscopic analysis of 2-amino 6-bromo 3-formylchromone provided insights into the vibrational modes and molecular interactions within chromone derivatives, contributing to a deeper understanding of their structural dynamics (Gupta et al., 2012).

Chemical Properties Analysis

The chemical properties of chromone derivatives, including 3,6-Dibromochromone, are influenced by their functional groups and molecular structure. The reactivity towards different nucleophiles and the formation of novel compounds through various chemical reactions illustrate the rich chemistry of chromone derivatives. For example, the study on the chemical reactivity of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde towards nitrogen nucleophiles showcases the potential for synthesizing a wide range of heterocyclic compounds (Ibrahim et al., 2015).

Scientific Research Applications

  • Chromone derivatives like 3,6-Dibromochromone are useful in drug discovery, serving as structural scaffolds for biological activities and aiding in drug design (Dahlén, Wallén, Grøtli, & Luthman, 2006).

  • 3,6-Dibromochromone has shown potential as an anti-inflammatory agent, suggesting its use in developing new anti-inflammatory drugs (Opretzka et al., 2019).

  • The compound is key in the synthesis of chromone-based multitarget-directed ligands, with optimized synthetic routes speeding up discovery processes (Cagide, Oliveira, Reis, & Borges, 2019).

  • Derivatives of 3,6-Dibromochromone exhibit antimicrobial activity against various microorganisms and impact the plastid system of Euglena gracilis (El-Shaaer et al., 1998).

  • The compound contributes to the high-yield synthesis of fisetin, a substance with medicinal importance, via Pd-catalyzed mono- and bis-arylation processes (Rao & Kumar, 2014).

  • 3,6-Dibromochromone derivatives induce apoptosis in leukemia cells and modulate MAPK signaling pathways, demonstrating potential in cancer treatment (Chang et al., 2010).

  • Additionally, the compound is used in fluorophores for probe development and applications in biological research (Kyriukha et al., 2018).

  • Some derivatives exhibit tumor cell-specific cytotoxicity and potential anti-HIV activity (Kawase et al., 2007).

  • The methoxy group at certain positions in 3-styrylchromones, related to 3,6-Dibromochromone, enhances tumor-specificity and induces apoptosis in specific cancer cells (Takao et al., 2019).

  • Moreover, 3,6-Dibromochromone derivatives protect against neuron-specific oxidative stress and apoptosis, highlighting their neuroprotective potential (Kim et al., 2015).

properties

IUPAC Name

3,6-dibromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJGLRPSYOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromochromone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Mobbs, BE Mobbs - 1985 - ora.ox.ac.uk
 This thesis deals with the applications of organopalladium and organochromium chemistry to the functionalisation of the benzopyran ring system, at a variety of oxidation levels. Section …
Number of citations: 3 ora.ox.ac.uk
T Patonay, A Vasas, A Kiss‐Szikszai… - Australian journal of …, 2010 - CSIRO Publishing
The usefulness of the Heck reaction in the field of chromones has been demonstrated. Bromochromones with the halogen atom in their rings A and B were reacted with various terminal …
Number of citations: 47 www.publish.csiro.au
VY Sosnovskikh - Russian chemical reviews, 2003 - pubs.rsc.org
SOS_ENTP 489..516 Page 1 Abstract. Published data on the synthesis and reactivity of halogen-containing chromones, flavones, thiochromones and furochromones are generalised. …
Number of citations: 124 pubs.rsc.org
M Miliutina, A Ivanov, SA Ejaz, J Iqbal, A Villinger… - RSC …, 2015 - pubs.rsc.org
The novel quinolone derivatives synthesized by cyclization of α,β-ynones with primary amines were shown to be promising TNAP and IAP inhibitors. The mechanism of their formation …
Number of citations: 15 pubs.rsc.org

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